L-Serine plays a crucial role in various metabolic pathways within the body. By tracing the incorporation and fate of L-Serine-1-13C in cells or organisms, researchers can gain insights into serine metabolism, including its synthesis, degradation, and interaction with other metabolic pathways []. This information can be crucial for understanding human health and disease, particularly conditions related to amino acid imbalances or protein synthesis disorders.
L-Serine-1-13C's enriched ¹³C content enhances the signal in NMR spectroscopy, making it a powerful tool for studying protein structure and function. The ¹³C nuclei in L-Serine-1-13C can be selectively detected and their positions within the protein molecule can be determined, providing detailed information about protein folding and interactions with other molecules [].
L-Serine-1-13C can be used to study the complete set of metabolites (small molecules) within a cell, tissue, or organism. By incorporating L-Serine-1-13C into a biological system and then analyzing the resulting metabolite profile using techniques like mass spectrometry, researchers can identify changes in serine metabolism under different conditions []. This approach can be used to investigate the effects of drugs, environmental factors, or disease states on metabolic pathways.
L-Serine-1-13C is characterized by the incorporation of a carbon-13 isotope at the first carbon position of the L-serine molecule. Its chemical formula is C3H7NO3, and it has a molecular weight of approximately 107.08 g/mol. As an amino acid, L-serine is vital for protein synthesis and serves as a precursor for several biomolecules, including neurotransmitters and phospholipids .
L-Serine-1-13C itself does not have a specific mechanism of action. Its primary function is as a reference molecule in analytical techniques. In biological systems, unlabeled L-serine participates in various pathways, including:
These reactions highlight L-serine's role as a versatile building block in metabolic pathways.
L-Serine exhibits several biological activities:
L-Serine-1-13C can be synthesized through several methods:
These methods ensure that researchers can obtain this labeled compound for various applications.
L-Serine-1-13C has diverse applications in scientific research:
Research involving L-serine often focuses on its interactions with other biomolecules. Studies have shown that it can influence enzyme activity and metabolic flux within cells. Additionally, its labeled form allows for tracking within complex biological systems, providing insights into metabolic pathways and interactions with other amino acids or metabolites.
L-serine has several structural analogs that share similar properties but differ in their functional roles. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Glycine | C2H5NO2 | Simplest amino acid; acts as an inhibitory neurotransmitter. |
Alanine | C3H7NO2 | Non-polar side chain; involved in protein synthesis. |
Threonine | C4H9NO3 | Essential amino acid; important for protein structure. |
L-serine stands out due to its specific role in synthesizing other amino acids and neurotransmitters, coupled with its non-essential classification. The incorporation of the carbon-13 isotope allows for advanced research techniques that provide deeper insights into metabolic processes that are not possible with unlabeled compounds.
The synthesis of L-Serine-1-¹³C employs several well-established chemical pathways, each with distinct advantages for producing this isotopically labeled amino acid. The most prominent synthetic approaches utilize the incorporation of ¹³C-labeled carbon sources into the serine backbone through enzymatic and chemical methodologies.
The predominant method for synthesizing L-Serine-1-¹³C involves the use of serine hydroxymethyltransferase (SHMT), which catalyzes the reversible condensation of glycine with ¹³C-labeled formaldehyde in the presence of tetrahydrofolate cofactors [1] [2] [3]. This enzymatic route achieves isotopic enrichment levels of 95-99% with typical yields ranging from 70-85% [1] [2]. The reaction proceeds through the formation of a ¹³C-methylene-tetrahydrofolate intermediate, which subsequently transfers the labeled carbon to glycine, forming L-Serine-1-¹³C [3] [4].
The SHMT-catalyzed pathway demonstrates exceptional stereospecificity and operates under mild reaction conditions, making it particularly suitable for laboratory-scale synthesis [5] [4]. Research has confirmed that this enzymatic system provides the only viable route from formate to serine in vivo in various organisms, including Saccharomyces cerevisiae [3]. The kinetic isotope effect measurements for the SHMT reaction show values of ¹³(VMax/Km) = 0.994 ± 0.006 for position C-3 and 0.995 ± 0.007 for position C-2, indicating minimal isotopic discrimination during the catalytic process [5].
Direct chemical synthesis approaches utilize ¹³C-formaldehyde and glycine under controlled conditions to produce L-Serine-1-¹³C [6] [7]. These methods typically employ buffer systems or chemical catalysts to facilitate the condensation reaction, achieving isotopic enrichment levels of 90-95% with yields of 60-75% [6] [7]. The aldol condensation method, utilizing threonine aldolase enzymes, represents an alternative approach that can achieve higher yields of 75-90% with isotopic enrichment of 92-99% [8] [7].
Microbial fermentation systems have been developed for the sustainable production of L-Serine-1-¹³C using engineered bacterial strains [9] [10]. These systems utilize ¹³C-labeled formate or glucose as carbon sources, with specially engineered Escherichia coli strains capable of producing up to 35 grams per liter of serine with productivity of 0.98 grams per liter per hour [9]. The fermentation approach offers advantages in terms of renewable feedstock utilization and scalability, though it requires complex optimization and longer production times compared to enzymatic methods [9] [11].
Advanced synthetic routes employ the C1-tetrahydrofolate synthase and SHMT enzyme system for efficient ¹³C incorporation [3] [4]. This pathway involves the activation of ¹³C-formate to formyl-tetrahydrofolate, followed by reduction to methylene-tetrahydrofolate and subsequent transfer to glycine [3] [12]. The coupled enzyme system demonstrates high efficiency with isotopic enrichment levels of 95-99% and yields of 65-80% [3] [4].
High-performance liquid chromatography (HPLC) serves as the primary purification method for L-Serine-1-¹³C, achieving purities of 98-99.5% with detection limits of 0.01-0.1 milligrams per milliliter [13] [14]. Ion exchange chromatography provides effective separation of amino acids from synthetic impurities, typically achieving purities of 95-98% with monitoring of retention times and peak purity parameters [14] [15]. Gas chromatography-mass spectrometry (GC-MS) enables both purification and structural confirmation, with sensitivities of 1-10 nanograms on column and comprehensive analysis of molecular ion and fragmentation patterns [16] [14].
Recrystallization from water-ethanol mixtures represents the standard final purification step, achieving purities of 99-99.5% with monitoring of melting point and crystal morphology [17] [18]. Precipitation techniques using organic solvents effectively remove inorganic salts and achieve purities of 95-98% [5] [19]. These methods operate on scales of 10-100 milligrams and provide excellent purification efficiency for commercial-grade material [17] [13].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive confirmation of ¹³C enrichment through chemical shift analysis and integration of characteristic peaks [20] [21]. Isotope ratio mass spectrometry (IRMS) enables precise measurement of isotope ratios with accuracies of 0.01-0.1%, providing essential quality control for isotopic purity [22] [5]. Electrospray ionization mass spectrometry (ESI-MS) offers molecular weight confirmation and isotope pattern analysis with detection limits of 1-10 nanograms per milliliter [23] [24].
Elemental analysis (CHN) provides verification of elemental composition with accuracies of 0.1-0.5%, ensuring chemical purity standards [25] [15]. Ninhydrin colorimetric assays enable amino acid concentration determination with detection limits of 1-10 micrograms per milliliter [14] [15]. Polarimetry measurements confirm stereochemical purity through optical rotation analysis, with typical values of [α]25/D +14.6° for L-Serine-1-¹³C [13] [25].